molecular formula C17H24ClN B1446580 [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride CAS No. 59974-07-1

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride

Cat. No.: B1446580
CAS No.: 59974-07-1
M. Wt: 277.8 g/mol
InChI Key: JMXUVZSJTZXZSJ-UHFFFAOYSA-N
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Description

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. Adamantane derivatives are widely studied due to their applications in medicinal chemistry, material science, and nanotechnology. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs .

Chemical Reactions Analysis

Types of Reactions

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borane-THF complex for reductions, iodine and other oxidants for oxidative dehydrogenation, and various catalysts for selective C-H activation .

Major Products Formed

The major products formed from these reactions include substituted adamantane derivatives, which can be further functionalized to yield a wide range of compounds with diverse applications .

Scientific Research Applications

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the adamantane moiety provides enhanced stability and lipophilicity compared to other similar compounds .

Biological Activity

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride, also known by its chemical formula C17H24ClN, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its stability and ability to interact with various biological targets. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving bioavailability.

PropertyValue
Molecular FormulaC17H24ClN
Molecular Weight285.83 g/mol
CAS Number59974-07-1
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its adamantane structure allows for effective binding to these receptors, influencing neurotransmitter release and receptor activity.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered metabolic pathways for various substrates, impacting drug efficacy and safety profiles.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuropharmacological Activity : In animal models, the compound demonstrated potential neuroprotective effects. Studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells, suggesting a possible role in treating neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness varies based on concentration and the specific microorganism tested.

Table 1: Summary of Biological Activities

Activity TypeObservations
NeuroprotectiveReduces oxidative stress
AntimicrobialEffective against certain pathogens
Enzyme ModulationAlters cytochrome P450 activity

Case Studies

  • Neuroprotection in Rodent Models : A study investigated the neuroprotective effects of this compound on mice subjected to induced oxidative stress. Results indicated significant reductions in markers of neuronal damage compared to control groups, highlighting its potential for neuroprotection.
  • Antimicrobial Efficacy : In vitro tests assessed the antimicrobial activity of the compound against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics under specific conditions.

Properties

IUPAC Name

5-(1-adamantyl)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXUVZSJTZXZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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